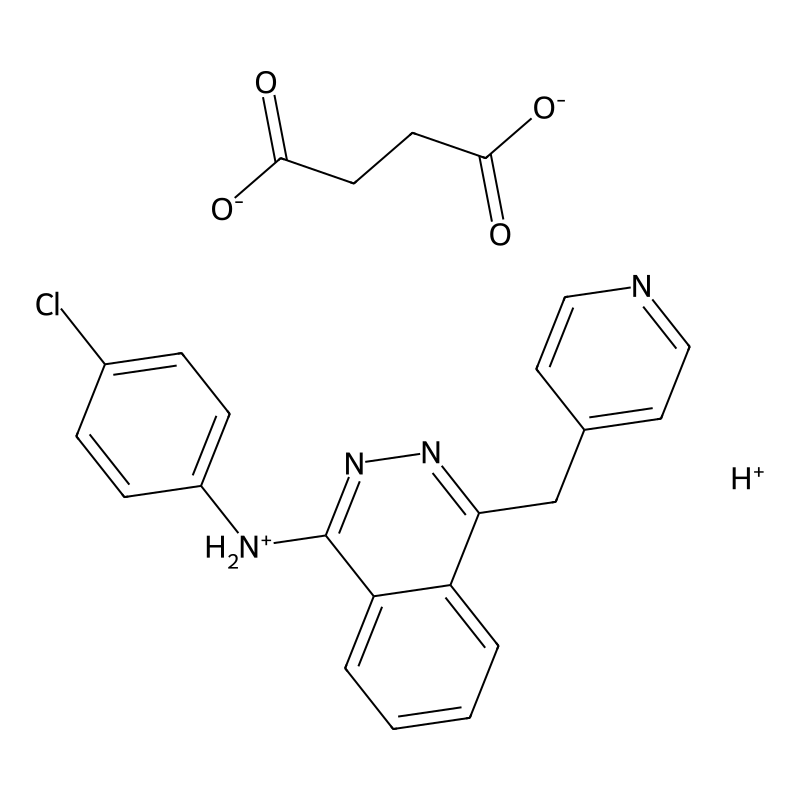

Vatalanib Succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Vatalanib succinate PTK787 ZK222584 discovery and development

Mechanism of Action and Key Targets

Vatalanib acts as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases [1]. The table below summarizes its primary kinase targets and half-maximal inhibitory concentration (IC50) values, which demonstrate its potency and selectivity [2] [3] [4].

| Target Kinase | Primary Function | IC50 Value (nM) |

|---|---|---|

| VEGFR-2 (KDR) | Key mediator of VEGF-induced angiogenesis | 37 nM |

| VEGFR-1 (Flt-1) | VEGF receptor | 77 nM |

| VEGFR-3 (Flt-4) | Lymphangiogenesis | 660-730 nM |

| PDGFR-β | Pericyte recruitment, stromal growth | 580 nM |

| c-Kit | Tumor cell proliferation (e.g., in GISTs) | 730 nM |

| c-Fms (CSF-1R) | Regulation of macrophages | 1400 nM |

Vatalanib's inhibition profile is highly selective. Screening against a panel of about 100 kinases showed significant inhibition only for the VEGF receptors, PDGFR, c-Kit, and c-Fms [1]. The compound has no direct cytotoxic or antiproliferative effects on cells that do not express these target receptors [1].

The following diagram illustrates the core mechanism by which vatalanib exerts its antitumor effects, simultaneously targeting tumor cells and the tumor vasculature.

Key Preclinical and Clinical Findings

Preclinical Efficacy

In vitro, vatalanib inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 30 nM [1]. It also blocked VEGF-induced HUVEC migration and survival without cytotoxic effects on non-target cells [3].

In vivo, oral administration of vatalanib (25-100 mg/kg once daily) induced dose-dependent inhibition of angiogenesis and growth of various human carcinomas in mouse models, including melanoma, colon, and prostate cancers [5] [3]. It also inhibited the development of lymph node metastases in a murine B16/BL6 melanoma model [5].

Clinical Development

Vatalanib progressed to Phase III trials for metastatic colorectal cancer [1] and has been investigated in multiple other cancers. Key clinical findings are summarized below.

| Clinical Trial Phase | Condition Studied | Key Findings | Reference |

|---|---|---|---|

| Phase II | Advanced Pancreatic Cancer (2nd-line) | 6-month survival: 29%; Well-tolerated, favorable vs. historic controls | [6] |

| Phase II | Myelodysplastic Syndromes (MDS) | Hematological improvement in 5% (15% in patients on drug ≥3 mos); limited by side effects | [7] |

| Phase I/II | Solid Tumors (inc. Colorectal Cancer) | Promising preliminary response & time to progression; positive safety profile | [1] |

Vatalanib's clinical applicability has been challenged by side effects. In the MDS trial, frequent non-hematological adverse events included fatigue, nausea, dizziness, and ataxia [7].

Technical and Experimental Data

In Vitro Kinase Assay Protocol

The inhibitory activity of vatalanib was characterized using an in vitro VEGF receptor tyrosine kinase assay [3]:

- Procedure: Kinase assays performed in 96-well filter plates. Recombinant GST-fused kinase domains were diluted in reaction buffer (20 mM Tris-HCl pH 7.5, 1-3 mM MnCl₂, 3-10 mM MgCl₂, 0.25 mg/mL polyethylene glycol 20000, 1 mM DTT). The kinase was incubated with poly-(Glu:Tyr 4:1) peptide as substrate and γ-[³³P]ATP as phosphate donor in presence/absence of inhibitor. Reaction stopped with 250 mM EDTA after 10 minutes at ambient temperature.

- Measurement: Half the reaction volume was transferred to a PVDF membrane, washed with 0.5% H₃PO₄, soaked in ethanol, dried, and scintillation counting was performed after adding Microscint cocktail.

- IC₅₀ Calculation: IC₅₀ values were calculated by linear regression analysis of the percentage inhibition [3].

In Vitro Cell Proliferation Assay (HUVEC)

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) [3].

- Procedure: Subconfluent HUVECs seeded in 96-well gelatin-coated plates. After 24 hours, growth medium replaced with basal medium containing 1.5% FCS and VEGF (50 ng/mL), with or without vatalanib. After 24 hours incubation, BrdUrd labeling solution added, and cells incubated another 24 hours before fixation.

- Detection: Bound peroxidase-labeled anti-BrdUrd antibody detected using TMB substrate, quantified spectrophotometrically at 450 nm [3].

In Vivo Dosing and Administration

- Animal Models: Nude mice with subcutaneous xenografts (e.g., A431 carcinoma, Ls174T colon carcinoma) [3].

- Formulation: Administered orally, once daily [3].

- Dosage: Typically 25-100 mg/kg, demonstrating dose-dependent inhibition of tumor growth and vascularization [3].

Future Directions and Challenges

Vatalanib demonstrated proof-of-concept that oral VEGFR inhibition is feasible, but its clinical development appears limited. Research continues on optimizing tyrosine kinase inhibitors with improved efficacy and tolerability profiles [8].

References

- 1. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all ... [pubmed.ncbi.nlm.nih.gov]

- 2. Vatalanib succinate | VEGF Receptor Inhibitors [rndsystems.com]

- 3. Vatalanib (PTK787) 2HCl | VEGFR inhibitor | Mechanism [selleckchem.com]

- 4. This compound (PTK787 succinate) | VEGFR Inhibitor [medchemexpress.com]

- 5. PTK787/ZK222584, a Tyrosine Kinase Inhibitor of Vascular ... [pubmed.ncbi.nlm.nih.gov]

- 6. Phase II trial of vatalanib in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]

- 7. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase ... [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosine Kinase Inhibitors for Gastrointestinal Stromal ... [mdpi.com]

Mechanism of Action: Molecular Targets and Biological Effects

Vatalanib succinate functions as a potent tyrosine kinase inhibitor. It specifically blocks the activity of all known vascular endothelial growth factor receptors (VEGFRs), which are critical enzymes in the process of angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis [1] [2] [3].

The table below summarizes its key molecular targets and the biological consequences of this inhibition:

| Target Protein | IC50 Value (nM) [4] | Role in Signaling | Biological Consequence of Inhibition |

|---|---|---|---|

| VEGFR-2 (KDR) | 37 | Primary mediator of VEGF-induced angiogenesis | Potently inhibits new blood vessel formation directed by the tumor [5] [4]. |

| VEGFR-1 (Flt-1) | 77 | Binds VEGF; role in monocyte migration & metastasis | Contributes to anti-angiogenic and anti-metastatic effects [5] [4]. |

| VEGFR-3 (Flt-4) | 730 | Regulates lymphangiogenesis | May inhibit the formation of new lymphatic vessels (lymphangiogenesis) [4]. |

| PDGFR-β | 580 | Involved in pericyte recruitment and stromal support | Disrupts the structural support network of blood vessels [6] [4]. |

| c-Kit | 730 | Stem cell factor receptor; implicated in some tumors | May provide a direct anti-tumor effect in certain malignancies [7] [4]. |

| c-Fms | 1400 | Receptor for CSF-1; regulates macrophage function | May affect the tumor microenvironment by influencing tumor-associated macrophages [6] [4]. |

| Aromatase | 50 [5] | Enzyme for estrogen synthesis | May provide an additional anti-tumor mechanism in hormone-dependent cancers [5]. |

The relationship between target inhibition and the resulting anti-tumor effects can be visualized through the following signaling pathway:

Vatalanib inhibits VEGF-driven signaling pathways in endothelial cells, suppressing angiogenesis and tumor growth.

By inhibiting these receptor tyrosine kinases, vatalanib disrupts critical intracellular signaling pathways in endothelial cells, leading to:

- Reduced endothelial cell proliferation, migration, and survival [5]

- Inhibition of new blood vessel formation in tumors, thereby starving them of oxygen and nutrients [1] [5]

- Decreased tumor vascularization and metastasis in mouse models [5] [4]

Experimental Evidence and Research Applications

In Vitro and Preclinical Models

In laboratory studies, vatalanib demonstrated potent activity by inhibiting the proliferation, migration, and survival of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF [5]. In mouse models, oral administration of vatalanib led to significant inhibition of tumor growth, vascularization, and metastasis in cancers expressing VEGFR [5] [4].

Clinical Trial Dosing and Outcomes

Clinical trials have established dosing regimens and evaluated efficacy in various cancers. The following table summarizes key findings from two phase II clinical trials:

| Condition | Dosing Regimen | Key Efficacy Findings | Common Grade 3/4 Adverse Events |

|---|---|---|---|

| Advanced Pancreatic Cancer (2nd-line) | Oral "ramp-up": 250 mg bid (Week 1), 500 mg bid (Week 2), 750 mg bid (Week 3+) [6] | 6-month survival: 29% (vs. historic controls); 2 partial responses; 28% stable disease [6] | Hypertension (20%), Fatigue (17%), Abdominal pain (17%) [6] |

| Myelodysplastic Syndromes (MDS) | 750 mg to 1250 mg orally once daily, using intra-patient dose escalation over 28-day cycles [8] | Hematological improvement in 5% of evaluable patients (15% in patients on drug ≥3 months) [8] | Fatigue, Nausea/Vomiting, Dizziness, Anorexia, Ataxia, Diarrhea, Pain [8] |

Research and Development Context

Vatalanib (PTK787/ZK 222584) is an investigational small molecule that has not received official approval for clinical use [1]. It has been investigated for the treatment of various solid tumors, including metastatic colorectal cancer and non-small cell lung cancer (NSCLC), typically in combination with chemotherapy [1]. Research has also explored its potential in other conditions like myelodysplastic syndromes (MDS) [8] and wet Age-related Macular Degeneration (AMD) [2] due to its anti-angiogenic properties.

References

- 1. Vatalanib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Vatalanib - Wet AMD Oral [amdbook.org]

- 3. This compound 212142-18-2 [tcichemicals.com]

- 4. This compound (PTK787 succinate) | VEGFR Inhibitor [medchemexpress.com]

- 5. This compound | VEGFR [tocris.com]

- 6. Phase II trial of vatalanib in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]

- 7. Vatalanib (PTK787) [gistsupport.org]

- 8. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase ... [pmc.ncbi.nlm.nih.gov]

Vatalanib succinate VEGF receptor tyrosine kinase inhibitor

Mechanism of Action and Signaling Pathways

Vatalanib is classified as a type III tyrosine kinase inhibitor, also known as a covalent inhibitor, which functions by irreversibly binding to cysteines at specific sites on the kinases [1]. It primarily blocks angiogenesis by inhibiting the VEGF/VEGFR signaling axis.

The diagram below illustrates the VEGF/VEGFR signaling pathway and how Vatalanib induces its anti-angiogenic effects.

This inhibition leads to reduced proliferation, migration, and survival of endothelial cells, ultimately suppressing the vascularization and growth of tumors [2] [3].

Quantitative Biological Data

The potency of Vatalanib against its primary and secondary targets is quantified by its half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

| Target | IC50 (nM) | Note |

|---|---|---|

| VEGFR-2 (KDR) | 37 | Primary receptor for angiogenesis [4] |

| VEGFR-1 (Flt-1) | 77 | [2] [4] |

| VEGFR-3 (Flt-4) | 730 | Primary receptor for lymphangiogenesis [4] |

| c-Kit | 730 | [4] |

| PDGFR-β | 580 | [4] |

| c-Fms | 1400 | [4] |

Key Experimental Models and Protocols

Research on Vatalanib has utilized both in vitro and in vivo models to establish its efficacy.

- *In Vitro* Models: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis. Experiments typically assess the compound's ability to inhibit VEGF-induced proliferation, migration, and tube formation of these cells [5].

- *In Vivo* Models: The corneal micropocket assay is a classic model for studying angiogenesis. A pellet containing a pro-angiogenic factor like VEGF is implanted into the corneal stroma of a rodent to induce blood vessel growth from the limbus. The effect of Vatalanib, administered orally, can be quantified by measuring the reduction in vessel area and density towards the pellet [5].

Clinical Trial Insights and Dosing

Clinical trials have explored Vatalanib in various cancers, providing insight into its dosing and real-world efficacy and safety.

| Parameter | Details from Clinical Studies |

|---|---|

| Evaluated Indications | Myelodysplastic Syndromes (MDS) [6], Advanced Pancreatic Cancer [7], Metastatic Colorectal Cancer [8] |

| Common Dosing Schedules | Once daily (1250 mg) [6] or twice daily with a "ramp-up" schedule (250 mg → 500 mg → 750 mg bid) [7] |

| Reported Efficacy | MDS: Hematological improvement in 5% of all patients, 15% in patients on drug ≥3 months [6]. Pancreatic Cancer: 29% 6-month survival rate as 2nd-line therapy [7]. |

| Common Adverse Events (Grade ≥2) | Fatigue, nausea, vomiting, dizziness, anorexia, ataxia, diarrhea, pain, hypertension [6] [7] |

| Notable Serious Risks | Two deaths possibly drug-related (intracerebral hemorrhage, sudden death) [6] |

Key Considerations for Researchers

- Clinical Applicability: While Vatalanib demonstrated biological activity, its clinical applicability has been limited by a combination of modest efficacy in some settings and a challenging side effect profile [6]. Its development for major oncology indications appears to be discontinued [8].

- Research Utility: Vatalanib remains a valuable tool compound in preclinical research for studying the effects of VEGFR and multi-kinase inhibition in various biological contexts, including cancer and other neovascularization-dependent diseases [5].

References

- 1. Recent progress on vascular endothelial growth factor ... [pmc.ncbi.nlm.nih.gov]

- 2. Vatalanib succinate | VEGF Receptor Inhibitors [rndsystems.com]

- 3. Recent advances of anti-angiogenic inhibitors targeting ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound (PTK787 succinate) | VEGFR Inhibitor [medchemexpress.com]

- 5. Pharmacological Potential of Small Molecules for Treating ... [mdpi.com]

- 6. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase ... [pmc.ncbi.nlm.nih.gov]

- 7. Phase II trial of vatalanib in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

Vatalanib succinate PDGFR c-Kit c-Fms inhibition profile

Quantitative Inhibition Profile of Vatalanib

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for Vatalanib against PDGFR-β, c-Kit, c-Fms, and key vascular endothelial growth factor receptors (VEGFRs), which are its primary targets. [1] [2]

| Target | Alternative Name(s) | Reported IC₅₀ (nM) |

|---|---|---|

| VEGFR-2 (KDR) | KDR, Flk-1 | 37 nM |

| VEGFR-1 (Flt-1) | Flt-1 | 77 nM |

| c-Kit | Stem Cell Factor Receptor | 660 nM |

| PDGFR-β | Platelet-Derived Growth Factor Receptor Beta | 580 nM |

| c-Fms | CSF-1R, M-CSFR | 730 nM (from [1]), 1400 nM (from [1]) |

| VEGFR-3 (Flt-4) | Flt-4 | 730 nM |

Vatalanib exhibits its highest potency against the VEGFR family. Its activity against PDGFR-β, c-Kit, and c-Fms contributes to its overall multi-targeted mechanism of action, potentially impacting tumor angiogenesis and the tumor microenvironment. [1] [3] [4]

Biological Context and Signaling Pathways

Vatalanib's primary targets are Class III Receptor Tyrosine Kinases (RTKs), which share structural similarities and play critical roles in cell growth, survival, and angiogenesis. [5] [6]

Vatalanib inhibits key receptor tyrosine kinases, blocking downstream signaling pathways. [5] [4] [6]

Key Experimental Evidence and Protocols

Evidence for Vatalanib's activity comes from various experimental models, including kinase assays and cellular functional studies.

In Vitro Kinase Assay

This method directly measures the compound's ability to inhibit the phosphorylation activity of the purified target kinases. [1]

- Objective: To determine the potency (IC₅₀) of Vatalanib against specific tyrosine kinases like PDGFR-β, c-Kit, and c-Fms.

- Key Reference: This is the standard method used to generate the primary inhibition profile data, as reported by commercial suppliers like MedChemExpress. [1]

Functional Cellular Assay in Leiomyosarcoma

A study investigated the effects of Vatalanib (PTK787) on leiomyosarcoma cell lines (SK-LMS-1 and SK-UT-1), which express VEGFR-1, VEGFR-3, and PDGFR-β. [4]

- Cell Lines & Culture: Human leiomyosarcoma cell lines SK-LMS-1 and SK-UT-1 were cultured in DMEM with 10% FCS. [4]

- Treatment: Cells were treated with Vatalanib. In some experiments, cells were stimulated with the ligand PDGF-BB (50 ng/mL) to activate PDGFR-β signaling pathways. [4]

- Western Blot Analysis:

- Cells were lysed, and proteins were separated by gel electrophoresis and transferred to a membrane.

- Membrane was probed with antibodies against phospho-AKT (Ser473) and phospho-p44/42 MAPK (Erk1/2), key downstream effectors in the PI3K/AKT and RAS/MAPK pathways, respectively.

- Result: Vatalanib application led to a partial inhibition of PDGF-BB-activated AKT and ERK1/2 signaling pathways, demonstrating functional target engagement in a cellular context. [4]

- Cell Viability & Death Assay:

- Result: While Vatalanib did not significantly affect metabolic activity (cell growth), VEGF-A-treated cells showed increased cell death upon Vatalanib treatment. This suggests context-dependent pro-apoptotic effects. [4]

Research Applications and Considerations

Vatalanib is classified as an investigational small molecule and is for research use only. [3] Its primary research applications are in studying angiogenesis and evaluating multi-targeted kinase inhibition in cancer models.

- Anti-Angiogenic Research: As a potent VEGFR inhibitor, it is used to block tumor vascularization in preclinical models. [1] [2] [7]

- Multi-Target Inhibition: Useful for studying the simultaneous inhibition of VEGFR, PDGFR, c-Kit, and c-Fms signaling in diseases with complex oncogenic drivers. [4] [7]

- Clinical Trial History: Vatalanib has been evaluated in several clinical trials for solid tumors, including a phase II trial as a second-line therapy in advanced pancreatic cancer, where it was well-tolerated and showed a favorable 6-month survival rate. [3] [7]

References

- 1. Vatalanib succinate (PTK787 succinate) | VEGFR Inhibitor | MedChemExpress [medchemexpress.com]

- 2. This compound Supplier | CAS 212142-18-2 | CGP 79787D | PTK787/ZK222584 | Tocris Bioscience [tocris.com]

- 3. Vatalanib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. The inhibition of tyrosine kinase receptor signalling in ... [pmc.ncbi.nlm.nih.gov]

- 5. Rational design of next-generation FLT3 inhibitors in acute ... [sciencedirect.com]

- 6. FLT3: A 35-Year Voyage from Discovery to the Next ... [pmc.ncbi.nlm.nih.gov]

- 7. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [ncbi.nlm.nih.gov]

Vatalanib angiogenesis inhibition pathway explanation

Detailed Mechanism of Action

Vatalanib exerts its effects by competitively inhibiting the intracellular tyrosine kinase domains of VEGFRs, which are critical for pro-angiogenic signaling.

- Inhibition of VEGFR Signaling: The binding of VEGF to its receptor (particularly VEGFR-2) normally triggers receptor dimerization and autophosphorylation of tyrosine residues on the intracellular kinase domain. This initiates a downstream signaling cascade promoting endothelial cell survival, proliferation, migration, and vascular permeability. Vatalanib binds to the ATP-binding site of the tyrosine kinase domain, preventing phosphorylation and subsequent signal transduction [1] [2] [3].

- Primary Target - VEGFR-2: Vatalanib's most potent effect is on VEGFR-2 (KDR), the primary mediator of VEGF-driven angiogenic signaling in endothelial cells [2] [3]. Inhibition of this receptor is considered central to its anti-angiogenic effect.

- Multi-Target Inhibition: By also inhibiting PDGFR-β and c-Kit, vatalanib may target other pathways involved in tumor vessel maturation and growth, potentially providing a broader anti-tumor effect [1] [3] [4].

The following diagram illustrates the core VEGF signaling pathway and the point of inhibition by vatalanib:

Experimental Evidence & Research Models

Early-phase clinical trials provide key evidence for vatalanib's activity, using standardized protocols to assess efficacy and biological effects.

Phase Ib Combination Therapy Study

A phase Ib study investigated vatalanib combined with the mTOR inhibitor everolimus in patients with advanced solid tumors, including a renal cell carcinoma (RCC) expansion cohort [5].

- Primary Objective: Determine the Maximum Tolerated Dose (MTD) and safety profile of the combination [5].

- Dosing Protocol: Vatalanib was administered orally once daily at doses up to 1000 mg, combined with everolimus 5 mg daily. The MTD was defined as vatalanib 1000 mg daily and everolimus 5 mg daily [5].

- Efficacy Endpoints: Assessed using Response Evaluation Criteria in Solid Tumors (RECIST). Key outcomes included Progression-Free Survival (PFS) and Overall Survival (OS) [5].

- Key Findings: In the RCC cohort, median PFS was 5.8 months and median OS was 16.5 months. A partial response was observed in 29.2% of evaluable patients, with an additional 15 patients achieving stable disease, demonstrating the regimen's clinical activity [5].

Phase II Study in GIST

A phase II trial evaluated vatalanib as a single agent in patients with metastatic Gastrointestinal Stromal Tumour (GIST) resistant to imatinib [6].

- Patient Population: 45 patients with GIST progressing on imatinib (42.2% had also failed sunitinib) [6].

- Dosing Protocol: Vatalanib was administered at 1250 mg total daily dose. The protocol was amended during the trial from a once-daily to a twice-daily schedule to account for the drug's short half-life [6].

- Assessment Method: Tumor response was assessed primarily per RECIST 1.0 [6].

- Key Findings: The study reported a clinical benefit rate of 40.0%, including two confirmed partial responses and 16 patients with stable disease. The median time to progression was longer in patients who had only received prior imatinib (5.8 months) compared to those who had also received sunitinib (3.2 months) [6].

Key Quantitative Data

The tables below summarize critical pharmacological and efficacy data from clinical studies.

Table 1: Pharmacokinetic and ADME Properties of Vatalanib

| Property | Value / Description |

|---|---|

| Bioavailability | High (oral administration) [4] |

| Time to Peak (Tmax) | 1.0 - 2.5 hours [6] |

| Elimination Half-life | 4 - 6 hours [5] [1] [6] |

| Metabolism | Extensive hepatic metabolism, mainly via CYP3A4 [4] |

| Route of Elimination | Fecal and renal [4] |

| Protein Binding | Not Available |

| Volume of Distribution | Not Available |

Table 2: Summary of Clinical Efficacy from Select Trials

| Trial / Indication | Key Efficacy Outcomes |

|---|

| Phase Ib with Everolimus (RCC cohort) [5] | - Median PFS: 5.8 months

- Median OS: 16.5 months

- Objective Response Rate (ORR): 29.2% (Partial Response) | | Phase II (GIST post-Imatinib) [6] | - Clinical Benefit Rate: 40.0%

- Partial Response: 4.4%

- Stable Disease: 35.6%

- Median TTP (Imatinib-only pretreated): 5.8 months |

Research and Development Context

- Clinical Development Status: Vatalanib remains an investigational drug and has not received approval from the US FDA or other major agencies [1] [4]. While Phase III trials (CONFIRM-1 and CONFIRM-2) in metastatic colorectal cancer did not meet their primary overall survival endpoints, they suggested potential benefit in patient subgroups, such as those with high lactate dehydrogenase (LDH) levels [7] [4] [8].

- Ongoing Research: Current research explores modifying the vatalanib structure to develop new analogs with improved properties, such as better solubility, lower central nervous system penetration to reduce side effects, and maintained or enhanced VEGFR-2 inhibitory activity [2].

References

- 1. Vatalanib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. New vatalanib analogs: Design, synthesis, in silico study ... [sciencedirect.com]

- 3. Vatalanib - an overview [sciencedirect.com]

- 4. Vatalanib [en.wikipedia.org]

- 5. A Phase Ib Study of Combined VEGFR and mTOR Inhibition ... [pmc.ncbi.nlm.nih.gov]

- 6. Vatalanib for metastatic gastrointestinal stromal tumour (GIST ... [pmc.ncbi.nlm.nih.gov]

- 7. Vatalanib: the clinical development of a tyrosine kinase ... [pubmed.ncbi.nlm.nih.gov]

- 8. Vatalanib - an overview | ScienceDirect Topics [sciencedirect.com]

Vatalanib succinate in vitro angiogenesis assay protocols

Vatalanib Succinate: Quantitative Profile

The table below summarizes key biochemical and cellular activity data for this compound, which is crucial for designing your experiments.

| Parameter | Value / Measurement | Details (Target/Cell Line/Model) |

|---|---|---|

| IC₅₀ (VEGFR-1) | 77 nM | Vascular Endothelial Growth Factor Receptor 1 [1] |

| IC₅₀ (VEGFR-2) | 37 nM | Vascular Endothelial Growth Factor Receptor 2 (Primary Target) [1] |

| IC₅₀ (Aromatase) | 50 nM | Enzyme for estrogen biosynthesis [1] |

| In Vitro Anti-proliferative Effect | No direct effect on cancer cell proliferation | Observed in gastric cancer cell lines [2] |

| In Vitro Anti-angiogenic Effect | Abolished tube formation | Human Umbilical Vein Endothelial Cells (HUVECs) in tube formation assay [2] |

| In Vivo Anti-tumor Efficacy | Superior reduction in tumor size with combination therapy | Gastric cancer xenograft mouse model (Vatalanib + Everolimus) [2] |

Mechanism of Action and Signaling Pathway

This compound is an oral tyrosine kinase inhibitor that primarily acts as an anti-angiogenic agent by targeting key receptors on endothelial cells [3] [1]. The following diagram illustrates its core mechanism of action in the context of angiogenesis.

The primary mechanism of Vatalanib is the inhibition of VEGF receptor tyrosine kinases, which are crucial for initiating pro-angiogenic signaling in endothelial cells [3] [1]. It potently targets VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4) [4]. By binding to these receptors, Vatalanib prevents VEGF-mediated signaling, leading to the suppression of critical endothelial cell processes like proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels (angiogenesis) [1]. Vatalanib also inhibits other related tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit, which may contribute to its overall anti-tumor activity [5] [3] [4].

General Experimental Approach for Angiogenesis Assays

While detailed step-by-step protocols are not fully elaborated in the available literature, the established methodology for investigating Vatalanib's effects in vitro can be reconstructed. The workflow below outlines the key stages of a tube formation assay, a standard method for assessing angiogenesis.

The core experiment involves using Human Umbilical Vein Endothelial Cells (HUVECs) in a tube formation assay on a basement membrane matrix (like Matrigel) [2]. Key considerations based on the literature include:

- Cell Model: The protocol is based on experiments using HUVECs [2].

- Treatment: Vatalanib is applied to the cells, and its effect is compared to controls. The literature shows that Vatalanib alone can completely abolish endothelial cell tube formation, whereas inhibition by other agents like Everolimus may be incomplete [2].

- Lack of Direct Anti-proliferative Effect: Note that in vitro, Vatalanib does not appear to directly inhibit the proliferation of cancer cell lines (e.g., gastric cancer cells). Its primary in vitro effect is on endothelial cells, highlighting its anti-angiogenic rather than direct cytotoxic mechanism [2].

Considerations for Protocol Development

To build a complete protocol, you will need to supplement the information above with standard laboratory methods. Here are some key points and gaps to address:

- Dosing Guidance: The provided in vitro data does not specify working concentrations. A phase II clinical trial in pancreatic cancer patients used an oral "ramp-up" dosing schedule to a final dose of 750 mg twice daily [5]. For in vitro work, you should conduct a dose-response study, likely starting with concentrations around and above the IC50 values for VEGFR-2 (37 nM).

- Solution Preparation: this compound is soluble in DMSO to at least 100 mM [1]. Prepare a stock solution and then dilute it in cell culture medium for treatments, ensuring the final concentration of DMSO is non-cytotoxic (typically ≤0.1%).

- Combination Studies: Research suggests that the anti-tumor effect of Vatalanib can be significantly potentiated in vivo when combined with an mTOR inhibitor (e.g., Everolimus) [2]. This could be a promising avenue for advanced in vitro investigation.

References

- 1. This compound | VEGF Receptor Inhibitors [rndsystems.com]

- 2. Effects of vatalanib on tumor growth can be potentiated by ... [pubmed.ncbi.nlm.nih.gov]

- 3. Vatalanib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase II trial of vatalanib in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Investigating Vatalanib-Mediated Inhibition of HUVEC Proliferation and Migration

Introduction and Mechanism of Action

Vatalanib (PTK787/ZK222584) is an orally active, multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), with particularly strong affinity for VEGFR-2 (KDR), the primary mediator of angiogenesis in endothelial cells. Vatalanib exhibits potent inhibitory activity against all known VEGFRs (VEGFR-1, -2, and -3) with in vitro kinase assay IC₅₀ values of approximately 77 nM, 37 nM, and 640 nM, respectively. Additionally, it inhibits platelet-derived growth factor receptor (PDGFR) and c-Kit at sub-micromolar concentrations, but shows no activity against several other kinases including c-Met, EGFR, c-Src, and v-Abl up to 10 μM [1]. Vatalanib is classified as a type III kinase inhibitor that can form covalent interactions with cysteine residues in the ATP-binding pocket, distinguishing it from type I and II inhibitors [2] [3]. In human umbilical vein endothelial cells (HUVECs), vatalanib inhibits VEGF-induced autophosphorylation with an IC₅₀ of 17 nM and effectively blocks VEGF-stimulated proliferation [1], making it a valuable research tool for studying angiogenic signaling pathways.

Summary of Experimental Findings

Quantitative Data on Vatalanib Efficacy

Table 1: Vatalanib Inhibitory Effects on HUVEC Proliferation and Migration

| Assay Type | Vatalanib Concentration | Effect | Significance | Reference |

|---|---|---|---|---|

| VEGFR-2 Phosphorylation | 17 nM | IC₅₀ for VEGF-induced autophosphorylation | Primary mechanism | [1] |

| Cell Proliferation | 0.5-50 μM | Dose-dependent inhibition | Typical working concentration | [1] |

| Cell Migration | 1-100 μM | Significant delay in migration | Dose-dependent effect | [4] |

| VEGF/ERK Signaling | 0.5-50 μM | Inhibition of VEGF-induced ERK phosphorylation | Blocks downstream signaling | [1] |

Table 2: Comparative Efficacy in Angiogenesis Assays

| Treatment | Concentration | Tubulogenesis Inhibition | Cell Viability | Reference |

|---|---|---|---|---|

| Vatalanib + HKE2 | 50 μM | Complete blockade of HKE2-induced tubulogenesis | Minimal toxicity | [5] |

| Vatalanib alone | 50 μM | Significant reduction in network formation | >80% viability | [5] |

| VEGF165 control | 50 ng/mL | Enhanced tubulogenesis | Normal growth | [5] |

Experimental Protocols

Cell Proliferation Assay Protocol

3.1.1 Background and Principle The anti-proliferative effect of vatalanib on HUVECs can be quantified using standardized colorimetric and cell counting methods. Vatalanib has been shown to significantly suppress proliferation of endothelial cells in a dose-dependent manner, with effects observed at concentrations ranging from 0.5-50 μM [1]. This protocol outlines the methodology for evaluating vatalanib's antiproliferative effects using multiple complementary approaches.

3.1.2 Materials

- HUVECs (passage 3-8)

- Vatalanib (prepare 10 mM stock solution in DMSO, store at -20°C protected from light)

- Complete endothelial cell growth medium

- 96-well and 12-well culture plates

- MTT reagent (0.5 mg/mL in PBS)

- Trypsin-EDTA (0.25%)

- Trypan blue solution (0.4%)

- Phosphate buffered saline (PBS)

- DMSO for solubilization

3.1.3 Detailed Procedure

Cell Seeding and Culture

- Harvest exponentially growing HUVECs and seed in 96-well plates at 3,000 cells/well for MTT assay or 12-well plates at 10,000 cells/well for direct counting.

- Allow cells to adhere for 24 hours in complete medium at 37°C with 5% CO₂.

Drug Treatment

- Prepare serial dilutions of vatalanib in complete medium to achieve final concentrations of 0.1, 1, 10, 50, and 100 μM. Include DMSO vehicle control (not exceeding 0.1%).

- Remove culture medium from adhered cells and replace with treatment medium.

- Incubate cells for 72 hours under standard culture conditions.

MTT Assay

- After 72 hours, add MTT solution to each well (final concentration 0.5 mg/mL).

- Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

- Carefully remove medium and dissolve formazan crystals in DMSO.

- Measure optical density at 540 nm using a plate reader.

Direct Cell Counting

- After 72 hours treatment, wash cells with PBS and harvest using trypsin-EDTA.

- Mix cell suspension with trypan blue (1:1 ratio) and count viable (unstained) cells using a hemocytometer.

- Calculate percentage inhibition relative to vehicle control.

3.1.4 Data Analysis

- Express results as percentage viability relative to untreated controls.

- Calculate IC₅₀ values using non-linear regression analysis of dose-response curves.

- Perform statistical analysis using one-way ANOVA with post-hoc tests; consider p < 0.05 as statistically significant.

Cell Migration Assay Protocol

3.2.1 Background and Principle The inhibitory effect of vatalanib on HUVEC migration can be assessed using a wound healing (scratch) assay. Vatalanib has been shown to significantly delay migration at concentrations as low as 1 μM, with more pronounced effects at higher doses (10-100 μM) [4]. This method evaluates the ability of cells to migrate into a denuded area following creation of a mechanical wound.

3.2.2 Materials

- HUVECs (passage 3-8)

- Vatalanib (10 mM stock in DMSO)

- 6-well or 12-well culture plates

- Complete endothelial cell growth medium

- Low serum medium (containing 2% FBS)

- Sterile pipette tips (200 μL for creating wounds)

- Giemsa stain or cell tracking dyes

- Phase contrast microscope with camera

3.2.3 Detailed Procedure

Cell Preparation and Wound Creation

- Seed HUVECs in 6-well plates at high density (2×10⁵ cells/well) and culture until 90-95% confluent.

- Carefully create a linear wound in each well using a sterile 200 μL pipette tip.

- Gently wash wells with PBS to remove detached cells and debris.

Drug Treatment and Imaging

- Add fresh medium containing 2% FBS with vatalanib at concentrations of 1, 10, and 100 μM.

- Include VEGF165 (50 ng/mL) as a positive control for migration stimulation where appropriate.

- Mark reference points on plate bottoms to ensure identical imaging positions.

- Capture initial (0 hour) images of wounds at 40-100× magnification.

Incubation and Final Assessment

- Incubate cells for 16-24 hours at 37°C with 5% CO₂.

- Capture final images at the same positions as initial images.

- Fix cells with methanol and stain with Giemsa for better contrast if needed.

Quantification and Analysis

- Measure wound area using image analysis software (e.g., ImageJ with wound healing tool plugin).

- Calculate percentage wound closure: [(Initial area - Final area)/Initial area] × 100.

- Express migration inhibition as percentage reduction in wound closure compared to vehicle control.

Figure 1: Experimental workflow for HUVEC migration assay using wound healing method

Signaling Pathway Analysis

Molecular Mechanism Investigation

4.1.1 Background Vatalanib exerts its anti-angiogenic effects primarily through inhibition of VEGFR-2 signaling, a key pathway regulating endothelial cell proliferation, migration, and survival. Research has demonstrated that vatalanib treatment leads to decreased expression of vascular endothelial growth factor (VEGF) and transforming growth factor-β (TGF-β) in target cells, without altering p53 protein levels [4]. Understanding these molecular mechanisms is essential for comprehensive characterization of vatalanib's effects.

4.1.2 Western Blot Analysis Protocol

Materials and Reagents

- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit

- SDS-PAGE gel electrophoresis system

- PVDF or nitrocellulose membranes

- Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-phospho-ERK, anti-total ERK, anti-phospho-Akt, anti-total Akt, anti-VEGF, anti-TGF-β

- HRP-conjugated secondary antibodies

- ECL detection reagent

Procedure

Cell Treatment and Protein Extraction

- Culture HUVECs in 6-well plates until 70-80% confluent.

- Pre-treat with vatalanib (0.5-50 μM) for 2 hours prior to VEGF stimulation (50 ng/mL for 10 minutes).

- Lyse cells in RIPA buffer and quantify protein concentration using BCA assay.

Electrophoresis and Transfer

- Separate 20-30 μg protein per lane by SDS-PAGE (8-12% gels).

- Transfer to PVDF membranes using standard wet or semi-dry transfer methods.

Immunoblotting

- Block membranes with 5% BSA or non-fat milk for 1 hour.

- Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect signals using ECL reagent and visualize with chemiluminescence imaging system.

Data Analysis

- Normalize phospho-protein levels to total protein levels.

- Express results as fold-change relative to control conditions.

- Perform densitometric analysis using ImageJ or similar software.

Figure 2: Vatalanib inhibition mechanism of VEGFR-2 signaling pathway in HUVECs

Formulation and Handling Guidelines

Preparation and Storage

Stock Solution Preparation:

- Vatalanib is supplied as a lyophilized powder with molecular weight 419.73 g/mol and chemical formula C₂₀H₁₅ClN₄•2HCl [1].

- For a 10 mM stock solution, reconstitute 5 mg in 1.19 mL DMSO.

- Soluble in DMSO at 20 mg/mL and in water at 100 mg/mL [1].

- Aliquot to avoid multiple freeze-thaw cycles and store at -20°C protected from light.

Working Solution Preparation:

- Prepare working concentrations in cell culture medium immediately before use.

- Typical working concentrations range from 0.5-50 μM for pretreatment for 0.5-2 hours prior to stimulator addition [1].

- For prolonged effects, cells can be treated with vatalanib alone for up to 72 hours.

- Maximum DMSO concentration in cell culture should not exceed 0.1% to avoid solvent toxicity.

Stability and Storage:

- Lyophilized powder is stable for 24 months when stored desiccated at -20°C protected from light.

- Reconstituted solutions in DMSO are stable for 3 months at -20°C when protected from light.

- Avoid repeated freeze-thaw cycles of stock solutions to maintain potency.

Experimental Design Considerations

Positive Controls:

- Mitomycin C (0.004% and 0.04%) can be used as a positive control for proliferation inhibition studies [4].

- VEGF165 (50 ng/mL) is appropriate as a positive control for stimulation of migration and signaling pathways.

Toxicity Monitoring:

- Include cytotoxicity assays (LDH release, trypan blue exclusion) to distinguish cytostatic from cytotoxic effects.

- Vatalanib has demonstrated lower toxicity compared to mitomycin C in fibroblast studies [4].

Combination Studies:

- Vatalanib can be used in combination with other inhibitors to elucidate signaling pathways.

- In HUVEC tubulogenesis assays, vatalanib effectively blocked HKE2-induced angiogenesis, an effect that was reversed by VEGFR2 inhibition [5].

Troubleshooting and Technical Notes

Common Issues and Solutions:

- Poor solubility in aqueous media: Ensure proper dilution from DMSO stock and brief sonication if precipitate forms.

- Variable efficacy between experiments: Use consistent cell passage numbers (3-8) and verify VEGF responsiveness in each experiment.

- Incomplete inhibition of migration: Consider higher concentrations (up to 100 μM) or combination with other anti-migratory agents.

Optimization Guidelines:

- Perform dose-response curves for each new cell batch to establish appropriate concentrations.

- Include multiple time points (24, 48, 72 hours) for proliferation assays to capture temporal effects.

- Verify VEGFR2 expression in HUVECs by Western blotting if responsiveness decreases.

These application notes and protocols provide comprehensive methodology for investigating the anti-angiogenic properties of vatalanib in HUVEC models, enabling researchers to reliably assess its effects on proliferation, migration, and associated signaling pathways.

References

- 1. | Vatalanib Signaling Technology Cell [cellsignal.com]

- 2. Recent progress on vascular endothelial growth factor ... [jhoonline.biomedcentral.com]

- 3. Sulfonamides a Promising Hit for Cancer Therapy Through ... [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosine Kinase Inhibitor , Vatalanib , Inhibits and... Proliferation [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-lipoxygenase/cyclooxygenase-2 cross-over metabolite ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Vatalanib for Preclinical Tumor Models

Vatalanib is an oral tyrosine kinase inhibitor that targets all known Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-KIT [1] [2] [3]. Its short half-life of approximately 4.5 to 6 hours is a critical factor in designing an effective dosing schedule [2] [3]. Based on clinical studies, the following table summarizes the dosing strategies that can inform preclinical protocol development.

| Dosing Schedule | Total Daily Dose | Key Rationale & Context |

|---|---|---|

| Once Daily (QD) [4] [3] | 1250 mg | Used in early phase trials; simple regimen but may lead to significant fluctuations in drug exposure due to short half-life [3]. |

| Twice Daily (BID) [1] [5] [6] | 1000 mg - 1500 mg | Designed to maintain more consistent drug levels; common BID dose was 750 mg [1] [5]. |

| Ramp-Up Dosing [1] | 500 mg → 1000 mg → 1500 mg | Starts at a lower dose (e.g., 250 mg BID) and increases weekly to improve tolerability and manage potential early toxicities [1]. |

Experimental Protocol for Dose Conversion and Administration

To adapt the human dosing information for mouse studies, you can follow this established methodology.

1. Calculate the Human Equivalent Dose (HED)

- Use the Body Surface Area (BSA) conversion method, which is standard for translating doses between species [3].

- The formula is: HED (mg/kg) = Human Dose (mg/kg) ÷ Km Ratio

- The Km factor for a 60 kg human is 12.3, and for a 20 g mouse it is 3 [3].

- Example Calculation: For a 1000 mg daily dose for a 60 kg human (16.7 mg/kg human dose):

- HED = 16.7 mg/kg ÷ (12.3 / 3) = 4.1 mg/kg for a mouse.

2. Adjust for Dosing Frequency

- Given Vatalanib's short half-life, twice-daily dosing (BID) is likely necessary in mice to maintain effective plasma concentrations throughout the day [3] [6].

- Divide the calculated daily dose for mice into two administrations, approximately 12 hours apart.

3. Prepare the Dosing Formulation

- Vatalanib is a hydrophobic small molecule with poor water solubility [7].

- A common vehicle for oral gavage in mice is a suspension in 0.5% methylcellulose and 0.1% Tween 80 in deionized water.

- Prepare a fresh suspension daily. Gently vortex and sonicate the mixture to ensure a uniform suspension before drawing into the gavage syringe.

4. Administer the Drug

- Use a ball-tipped animal feeding needle appropriate for the size of the mouse.

- The typical administration volume for oral gavage in mice is 5-10 mL per kg of body weight. For a 20 g mouse, this would be approximately 100-200 µL.

Workflow for Preclinical Dosing Protocol

The following diagram illustrates the logical workflow for establishing a Vatalanib dosing protocol in mouse models, from initial dose calculation to in vivo assessment.

Key Considerations for Researchers

- Vehicle and Formulation: The choice of vehicle is critical for the bioavailability of poorly water-soluble drugs like Vatalanib. Consistent formulation is necessary for reproducible results [7].

- Dose Monitoring: Closely monitor mice for signs of toxicity, particularly related to Vatalanib's known effects such as hypertension and fatigue, which have been observed in human patients [1] [4].

- Protocol Flexibility: The "ramp-up" schedule used in human trials [1] can be adapted for mice if initial tolerability is a concern, starting at a lower dose for the first few days before reaching the target maintenance dose.

References

- 1. Phase II trial of vatalanib in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]

- 2. Vatalanib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Vatalanib for metastatic gastrointestinal stromal tumour ... [nature.com]

- 4. A Phase Ib Study of Combined VEGFR and mTOR Inhibition ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase I Pharmacokinetic Study of the VEGFR Tyrosine ... [pmc.ncbi.nlm.nih.gov]

- 6. Phase II trial of PTK787/ZK 222584 (vatalanib ... [sciencedirect.com]

- 7. Combinatorial delivery of CPI444 and vatalanib loaded on ... [frontiersin.org]

Vatalanib succinate solubility and storage conditions -20C

Physicochemical Properties and Storage

| Property | Condition/Value |

|---|---|

| Storage Temperature (Powder) | -20°C [1] |

| Storage Temperature (Solution) | -80°C [1] |

| Melting Point | 195°C [2] |

| Solubility in DMSO | Soluble [2] [3] |

| Long-Term Stability (Formulation) | 24 months at 25°C/60% RH & 40°C/75% RH [4] |

Biochemical Activity Profile (IC₅₀ Values)

Vatalanib is a multi-targeted tyrosine kinase inhibitor. Its half-maximal inhibitory concentration (IC₅₀) for key targets is [3]:

| Target | IC₅₀ (nM) |

|---|---|

| KDR (VEGFR2) | 37 |

| Flt-1 (VEGFR1) | 77 |

| Flt-4 (VEGFR3) | 730 |

| c-Kit | 730 |

| PDGFR-β | 580 |

Experimental Protocols

Protocol 1: Preparation of Vatalanib Succinate Stock Solution

This protocol describes how to prepare a standard stock solution for in vitro assays.

Materials

- This compound powder (CAS 212142-18-2)

- Anhydrous DMSO (cell culture grade)

- Microbalance

- Sterile glass vials or microcentrifuge tubes

Procedure

- Weighing: Bring the vatalanib powder to room temperature briefly to avoid condensation. Accurately weigh the required mass of the compound.

- Dissolution: Transfer the powder to a sterile vial. Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Gently vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear solution.

- Aliquoting: Immediately aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

- Storage: Store aliquots at -80°C [1]. Under these conditions, the solution is typically stable for at least 6 months.

Notes

- The use of anhydrous DMSO is critical to prevent hydrolysis of the compound.

- Always use glass or polypropylene containers, as DMSO can dissolve certain plastics.

- The working dilution in aqueous buffers should be prepared just before use, as precipitation may occur over time due to its poor aqueous solubility [4].

Protocol 2: Assessing Formulation Stability Using Polymer Coatings

This protocol is adapted from a study on the long-term stability of this compound in controlled-release formulations [4].

Materials

- This compound

- Coating polymers: Ethylcellulose, Kollicoat MAE 30 DP or 100 P

- Coating equipment (e.g., fluidized bed coater)

- Dissolution apparatus (USP Type I or II)

- HPLC system with UV detection

Procedure

- Formulation: Prepare pellet formulations coated with blends of ethylcellulose and the enteric polymer Kollicoat MAE.

- Storage: Store the coated pellets under two conditions for stability testing:

- Ambient: 25°C / 60% Relative Humidity (RH)

- Stress: 40°C / 75% RH

- Sampling: Test drug release at predetermined time points (e.g., 0, 3, 6, 12, and 24 months) using a standard dissolution test in a suitable medium (e.g., pH 6.8 phosphate buffer).

- Analysis: Quantify drug release using HPLC. Monitor for changes in dissolution profile, which indicate physical instability or changes in the film coating.

Notes

- The study found that organic-coated ethylcellulose:Kollicoat MAE 100 P pellets provided the most stable drug release profile over 24 months [4].

- Aqueous coatings may be susceptible to changes in drug release when stored under stress conditions in open containers.

Mechanism of Action and Workflow

The diagram below illustrates the primary mechanism of action of vatalanib and its role in inhibiting angiogenesis.

References

Vatalanib in Combination with FOLFOX for mCRC: Application Notes and Experimental Protocols

Mechanism of Action and Scientific Rationale

Table 1: Primary Targets of Vatalanib

| Target | Function in Cancer | Effect of Inhibition |

|---|---|---|

| VEGFR-1, -2, -3 | Mediates VEGF-driven endothelial cell proliferation, survival, and migration; key driver of tumor angiogenesis. | Disruption of new blood vessel formation, starving the tumor of oxygen and nutrients [1] [2]. |

| PDGFR | Involved in pericyte recruitment and vessel stabilization. | Produces immature, dysfunctional tumor vasculature [1]. |

| c-Kit | Implicated in the function of some tumor stem cells and interstitial cells of Cajal. | The clinical relevance in mCRC is not fully defined [1]. |

The diagram below illustrates how vatalanib and FOLFOX target different compartments of the tumor microenvironment.

Clinical Trial Data Summary

The combination was evaluated in two large phase III trials, CONFIRM-1 and CONFIRM-2.

Table 2: Summary of Phase III Clinical Trial Outcomes (Vatalanib + FOLFOX4)

| Trial Parameter | CONFIRM-1 (First-line mCRC) | CONFIRM-2 (Second-line mCRC) |

|---|---|---|

| Patient Population | Chemotherapy-naive metastatic CRC [2]. | mCRC patients resistant to first-line 5-FU + irinotecan [2]. |

| Control Arm | FOLFOX4 + Placebo [2]. | FOLFOX4 + Placebo [2]. |

| Experimental Arm | FOLFOX4 + Vatalanib [2]. | FOLFOX4 + Vatalanib [2]. |

| Primary Endpoint (PFS) | Not significantly improved [2]. | Not significantly improved [2]. |

| Overall Survival (OS) | Not significantly improved [2]. | Not significantly improved [2]. |

| Response Rate | Not significantly improved [2]. | Not significantly improved [2]. |

| Notable Subgroup Analysis | A post-hoc analysis suggested a trend toward improved PFS in patients with high baseline serum LDH [2]. | Similar trend observed in high LDH subgroup [2]. |

Dosing, Safety, and Toxicity Profile

Table 3: Dosing and Common Adverse Events

| Category | Details |

|---|---|

| Recommended Dose | 1250 mg orally, once daily [2]. |

| FOLFOX Regimen | Standard FOLFOX4 protocol administered intravenously every 2 weeks [2]. |

| Most Frequent Grade 3/4 Toxicities | Hypertension (23%), Neutropenia (37%) [2]. |

| Other Notable Toxicities | Ataxia, vertigo, nausea, vomiting [2]. |

| Dose-Limiting Toxicities | Hypertension, ataxia, vertigo [2]. |

| Myelosuppression | Attributable primarily to the FOLFOX backbone chemotherapy [2]. |

Experimental Protocol Outline

The following workflow outlines the typical structure of a clinical study investigating this combination.

Research Conclusions and Future Perspectives

The combination of vatalanib and FOLFOX, despite a strong mechanistic rationale, did not meet its primary efficacy endpoints in phase III trials. A potential reason for this failure may be vatalanib's short half-life (approximately 6 hours), which might result in insufficient continuous inhibition of the VEGF receptors with a once-daily dosing schedule [1] [2].

For research purposes, this case highlights several critical considerations for future oncology drug development:

- Continuous Target Inhibition: For targets critical to tumor survival, the pharmacokinetic profile of a drug must ensure adequate coverage throughout the dosing interval.

- Biomarker Development: The retrospective finding of a potential benefit in patients with high LDH underscores the need for predictive biomarkers to identify patient subgroups most likely to respond to therapy [2].

- Combination Therapy Challenges: Even potent agents can fail in late-stage trials due to complex tumor-stroma interactions and emerging resistance mechanisms.

References

Introduction to Vatalanib and Rationale for Ramp-Up Dosing

References

- 1. Phase II trial of vatalanib in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]

- 2. Vatalanib - an overview [sciencedirect.com]

- 3. Vatalanib population pharmacokinetics in patients with ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase II trial of vatalanib in patients with advanced or metastatic... [pubmed.ncbi.nlm.nih.gov]

- 5. Vatalanib for metastatic gastrointestinal stromal tumour (GIST ... [pmc.ncbi.nlm.nih.gov]

- 6. A Phase Ib Study of Combined VEGFR and mTOR Inhibition ... [pmc.ncbi.nlm.nih.gov]

- 7. Vatalanib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

preparing Vatalanib succinate stock solutions for cell culture

Vatalanib Succinate: Key Properties & Preparation

Basic Chemical Properties

The table below summarizes the fundamental chemical and handling information for this compound that you will need before preparing your stock solution [1] [2].

| Property | Details |

|---|---|

| Chemical Name | N-(4-Chlorophenyl)-4-(4-pyridinylmethyl)-1-phthalazinamine succinate [1] [2] |

| Molecular Weight | 464.9 g/mol [1] [2] |

| Purity | ≥98% [1] [2] |

| Recommended Storage | Store lyophilized powder at -20°C, desiccated, and protected from light [1] [3]. |

| Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects [4]. |

Solubility and Stock Solution Preparation

This compound is most commonly dissolved in DMSO. The table below provides the standard calculations for creating a 100 mM stock solution, which is a typical concentration for further dilutions [2].

| Parameter | Value / Instruction |

|---|---|

| Solvent | Anhydrous DMSO [1] [2] [3]. |

| Max Solubility in DMSO | 100 mM (approximately 46.5 mg/mL) [1] [2]. |

| Example: 10 mM Stock | Reconstitute 5 mg of powder in 1.076 mL of DMSO [3]. |

| Example: 100 mM Stock | Dissolve 5 mg of powder in 0.1076 mL (or 107.6 µL) of DMSO [2]. |

The typical workflow for preparing and using a stock solution involves a series of careful steps, from initial preparation to experimental application, as outlined below.

Experimental Application in Cell Culture

When you are ready to use this compound in your cell culture experiments, consider the following typical working parameters based on research use.

| Parameter | Typical Range | Notes |

|---|---|---|

| Working Concentration | 0.5 - 50 µM [3]. | Must be determined empirically for each cell type and assay. |

| Pretreatment Duration | 0.5 - 2 hours [3]. | When used prior to a stimulator. |

| Treatment Duration Alone | Up to 72 hours [3]. | Varies based on experimental endpoint. |

| Vehicle Control | Use culture media with the same final concentration of DMSO (e.g., 0.1% v/v). | Critical for controlling solvent effects. |

Critical Safety & Handling Notes

- Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and safety goggles. Avoid generating dusts or aerosols [4].

- First Aid Measures: If swallowed, rinse mouth with water and do NOT induce vomiting; call a physician or poison center immediately [4].

- Environmental Hazard: This compound is very toxic to aquatic life. Collect spillage and dispose of contents to an approved waste disposal plant. Avoid release into the environment [4].

- Solution Stability: Once reconstituted in DMSO, the solution is best used within 3 months to prevent loss of potency when stored at -20°C. Aliquot to avoid multiple freeze-thaw cycles [3].

Experimental Design Considerations

- Mechanism of Action: Vatalanib is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), with IC50 values of 37 nM for VEGFR-2 (KDR) and 77 nM for VEGFR-1 (Flt-1). It also inhibits other tyrosine kinases like PDGFR-β and c-Kit at sub-micromolar concentrations [1] [5] [3].

- Evidence from Research: A study on Atypical Teratoid Rhabdoid Tumors (ATRT) demonstrated that Vatalanib significantly reduced the growth of patient-derived ATRT cell lines in both 2D cell culture and 3D spheroid models [6]. This supports its application in inhibiting tumor cell viability in culture systems.

Conclusion

Successful use of this compound in cell culture hinges on proper preparation of a concentrated DMSO stock, careful handling due to its toxicity, and empirical determination of the optimal working concentration for your specific biological model.

References

- 1. This compound | VEGF Receptor Inhibitors [rndsystems.com]

- 2. This compound | VEGFR [tocris.com]

- 3. Vatalanib [cellsignal.com]

- 4. Vatalanib|212141-51-0|MSDS [dcchemicals.com]

- 5. Vatalanib: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Therapeutic Targeting of PTK7 is Cytotoxic in Atypical Teratoid ... [pmc.ncbi.nlm.nih.gov]

Vatalanib in pancreatic cancer second-line therapy clinical trial

Clinical Trial Efficacy and Safety Data

The phase II trial (PCRT O4-001) evaluated vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma who had failed first-line gemcitabine-based therapy [1] [2].

Table 1: Key Efficacy Outcomes from the Phase II Trial [1] [2]

| Efficacy Parameter | Result |

|---|---|

| 6-Month Survival Rate | 29% (95% CI, 18-41%) |

| Median Progression-Free Survival (PFS) | 2 months |

| Objective Response Rate (ORR) | Partial Response (PR) in 2 patients |

| Disease Control Rate (DCR) | 28% (Stable Disease) |

Table 2: Common Grade 3/4 Adverse Events (Occurring in ≥10% of patients) [1] [2]

| Adverse Event | Incidence (Grade 3/4) |

|---|---|

| Hypertension | 20% (N=13) |

| Fatigue | 17% (N=11) |

| Abdominal Pain | 17% (N=11) |

| Elevated Alkaline Phosphatase | 15% (N=10) |

Vatalanib Dosing and Administration Protocol

The trial utilized an oral "ramp-up" dosing schedule to optimize tolerability [2].

- Cycle Definition: 28 days.

- Dosing Schedule:

- Week 1: 250 mg twice daily (BID)

- Week 2: 500 mg twice daily (BID)

- Week 3 and beyond: 750 mg twice daily (BID) - full dose

- Dose Modifications: In case of Grade 3 or higher drug-related toxicity, treatment was held for up to one week. Upon resolution to Grade ≤2, dosing was resumed at a reduced level (first reduction: 1000 mg/day; second reduction: 750 mg/day) [2].

Biomarker Assessment Protocol

The trial investigated potential soluble and imaging biomarkers, though none correlated with treatment response [1] [2].

- Analyte Collection: Plasma and serum samples were collected from patients.

- Target Biomarkers:

- Analysis Method: Specific assay methodologies (e.g., ELISA) were not detailed in the available abstract, but measurement of changes in these biomarker levels was performed [1] [2].

- Imaging Biomarker: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was also explored [2].

Mechanism of Action and Targeting Angiogenesis

Vatalanib is an oral poly-tyrosine kinase inhibitor that primarily targets angiogenic pathways, which are critical for tumor growth and metastasis [2] [3].

Figure 1: Vatalanib inhibits multiple receptor tyrosine kinases to block angiogenesis.

Experimental Workflow for the Phase II Trial

The overall design and key procedures of the clinical trial are summarized in the workflow below.

Figure 2: High-level workflow of the vatalanib phase II trial.

Conclusion and Research Implications

While the trial did not establish vatalanib as a standard of care, it contributed valuable information on targeting angiogenesis in pancreatic cancer and the use of a ramp-up dosing schedule for tolerability. Future research would likely focus on combining anti-angiogenic agents like vatalanib with other targeted therapies or immunotherapies, particularly in selected patient populations.

References

CONFIRM Trials & Vatalanib Methodology: Application Notes for Researchers

References

- 1. Vascular density analysis in colorectal patients treated with... cancer [pmc.ncbi.nlm.nih.gov]

- 2. Vascular density analysis in colorectal cancer patients ... [pubmed.ncbi.nlm.nih.gov]

- 3. Surrogate Endpoints in Second-Line Trials of Targeted ... [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the use of tyrosine kinase inhibitors in colorectal ... [sciencedirect.com]

Comprehensive Protocol for Monitoring Tumor Vascular Response to Vatalanib Using Dynamic Contrast-Enhanced MRI (DCE-MRI)

Introduction to Vatalanib and DCE-MRI Monitoring

Vatalanib (PTK787/ZK22584) is an oral polytyrosine kinase inhibitor with strong affinity for platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptors, making it a potent anti-angiogenic agent for cancer therapy. As a small molecule inhibitor, vatalanib primarily targets VEGFR-1, VEGFR-2, and VEGFR-3 tyrosine kinases, effectively disrupting key signaling pathways in tumor angiogenesis. The development of vatalanib represents a significant advancement in targeted cancer therapy, particularly for tumors dependent on robust vascular networks for growth and metastasis.

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has emerged as a critical functional imaging technique for monitoring the biological effects of anti-angiogenic treatments like vatalanib. Unlike conventional anatomical imaging that primarily documents tumor size changes, DCE-MRI provides quantitative parameters related to tumor vasculature, including microvascular permeability, blood flow, and blood volume. This non-invasive methodology enables researchers and clinicians to detect early pharmacodynamic responses to anti-angiogenic therapy, often within days of treatment initiation, well before morphological changes become apparent. The ability to repeatedly assess tumor vascular parameters throughout treatment makes DCE-MRI an invaluable tool for dose optimization and response assessment in early-phase clinical trials of vascular-targeting agents [1] [2].

Vatalanib Mechanism of Action and Biological Rationale

Therapeutic Targeting of Angiogenic Pathways

Vatalanib exerts its anti-angiogenic effects through potent inhibition of key receptor tyrosine kinases involved in tumor vasculature development and maintenance. The primary molecular targets include:

VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3): By blocking VEGF signaling, vatalanib disrupts endothelial cell proliferation, migration, and survival, ultimately preventing the formation of new tumor blood vessels.

Platelet-derived growth factor receptors (PDGFR-α and PDGFR-β): Inhibition of PDGF signaling affects pericyte recruitment and vessel stabilization, compromising the structural integrity of tumor vasculature.

Additional targets: Vatalanib also demonstrates activity against c-Kit and colony-stimulating factor 1 receptor (c-Fms), broadening its anti-tumor effects beyond direct angiogenesis inhibition [3].

The biological rationale for using vatalanib in solid tumors stems from the fundamental understanding that tumor growth beyond 1-2 mm³ requires new blood vessel formation to supply oxygen and nutrients. Pancreatic tumors, for instance, express high levels of VEGF, VEGF receptors, and other angiogenic regulators within their characteristically hypoxic microenvironment. This aberrant expression pattern is driven by the complex pancreatic cancer stroma, where >80% of the tumor mass consists of desmoplastic tissue composed of endothelial cells, fibroblasts, immune cells, and endocrine cells that secrete growth factors and cytokines [3].

DCE-MRI as a Biomarker for Anti-Angiogenic Response

The implementation of DCE-MRI for monitoring vatalanib therapy is predicated on the technique's ability to detect functional changes in tumor vasculature following VEGF pathway inhibition. DCE-MRI parameters provide quantifiable metrics of vascular physiology that are directly influenced by anti-angiogenic mechanisms:

Reduced vascular permeability: VEGF is a potent inducer of vascular permeability; its inhibition leads to decreased leakage of contrast agents from the vasculature into the extravascular extracellular space.

Decreased blood flow and volume: Anti-angiogenic therapy causes pruning and normalization of immature, dysfunctional tumor vessels, resulting in reduced perfusion.

Vascular normalization: The transient "normalization" of tumor vasculature following VEGF inhibition manifests as improved vessel organization and function, which can be captured through DCE-MRI parameter changes [1] [2].

The correlation between DCE-MRI parameters and underlying vascular changes makes this imaging technique particularly valuable for proof-of-concept studies in early drug development, where demonstrating target engagement and biological activity is essential for establishing dose-response relationships and guiding subsequent clinical trial design [1].

Clinical Evidence for DCE-MRI in Vatalanib Monitoring

Clinical Trial Results

Several clinical studies have investigated the utility of DCE-MRI for monitoring vatalanib therapy across different tumor types, providing evidence for its validity as a pharmacodynamic biomarker:

Table 1: Clinical Evidence for DCE-MRI in Monitoring Vatalanib Therapy

| Cancer Type | Study Design | Key DCE-MRI Findings | Clinical Correlation |

|---|---|---|---|

| Non-small cell lung cancer (NSCLC) [4] | Phase II, 46 patients | Significant mean reductions in Ktrans (38.4%; p < 0.0001) and initial AUC60 (24.9%; p < 0.0001) at day 2 | No significant difference in parameter reductions between stable disease and progressive disease groups |

| Advanced pancreatic cancer [3] | Phase II, 67 patients | DCE-MRI investigated as potential predictive marker | 6-month survival rate of 29%; 2 partial responses; 28% stable disease |

| Colorectal cancer (preclinical evidence) [5] | Preclinical models | Significant anti-tumor activity correlated with decreased microvessel density | Established proof-of-concept for vascular effects |

The NSCLC study demonstrated that DCE-MRI could detect significant vascular changes as early as two days after initiating vatalanib treatment, highlighting the technique's sensitivity to rapid pharmacodynamic effects. The substantial reductions in Ktrans (38.4%) and initial AUC60 (24.9%) provide clear evidence of vatalanib's biological activity on tumor vasculature. However, the lack of correlation between these early parameter changes and ultimate clinical outcome (stable disease vs. progressive disease) suggests that while DCE-MRI confirms target engagement, it may have limited predictive value for patient selection in this specific context [4].

In the pancreatic cancer trial, vatalanib was administered using a novel "ramp-up schedule" (250 mg BID week 1, 500 mg BID week 2, and 750 mg BID thereafter) to optimize dosing while managing toxicity. The study reported a favorable 6-month survival rate (29%) compared with historic controls in this treatment-resistant population, supporting further investigation of vatalanib in pancreatic cancer. Although the DCE-MRI biomarker component did not yield significant correlations with response in this trial, the study established the tolerability profile of vatalanib in the second-line setting, with hypertension (20%), fatigue (17%), abdominal pain (17%), and elevated alkaline phosphatase (15%) representing the most common grade 3/4 adverse events [3].

Comprehensive DCE-MRI Protocol for Vatalanib Studies

Patient Preparation and Positioning

Proper patient preparation is essential for obtaining high-quality, reproducible DCE-MRI data. The following steps should be implemented:

Fasting: Patients should fast for 4-6 hours prior to the examination to minimize potential motion artifacts from gastrointestinal activity and reduce variability in contrast agent kinetics.

Hydration: Encourage adequate hydration before the study unless contraindicated by the patient's clinical condition, as this helps ensure stable renal function for contrast agent clearance.

IV access: Establish secure intravenous access (18-20 gauge catheter) in an antecubital or other large forearm vein using a power-injector-compatible line. Avoid small hand or wrist veins due to the risk of extravasation during high-flow-rate injection.

Patient positioning: Position the patient comfortably in the scanner to minimize motion, using appropriate immobilization devices (pads, straps) as needed. Clearly instruct the patient on breath-holding commands to ensure consistent positioning during dynamic acquisitions.

Pre-medication: Typically, no pre-medication is required unless the patient has a history of anxiety or pain that might compromise study quality. Follow institutional protocols for contrast administration if there is a history of mild contrast reactions.

DCE-MRI Data Acquisition Parameters

Standardized acquisition parameters are critical for multi-center trials and longitudinal assessments. The following protocol is adapted from published studies that successfully detected vatalanib-induced vascular changes:

Table 2: Recommended DCE-MRI Acquisition Parameters for Vatalanib Monitoring

| Parameter | Recommended Setting | Alternative Options | Rationale |

|---|---|---|---|

| Field Strength | 1.5 Tesla | 3.0 Tesla | Better established for quantitative DCE-MRI; wider availability |

| Sequence Type | T1-weighted gradient echo (VIBE/FFE/FAME) | TWIST, DISCO | Good T1 sensitivity with adequate temporal resolution |

| Temporal Resolution | 3-5 seconds | <10 seconds | Balances coverage with sampling frequency for pharmacokinetic modeling |

| Acquisition Time | 5-7 minutes | 4-10 minutes | Captures initial distribution and early washout phase |

| Slice Thickness | 5 mm | 3-7 mm | Optimizes through-plane resolution while maintaining signal-to-noise |

| Contrast Agent | Gadolinium-based (Gd-DTPA) | Other Gd-chelates | Standard low-molecular-weight agent with well-characterized kinetics |

| Contrast Dose | 0.1 mmol/kg | 0.05-0.1 mmol/kg | Provides robust enhancement while staying within safety guidelines |

| Injection Rate | 2-3 mL/sec | 2-5 mL/sec | Ensures compact bolus for accurate perfusion assessment |

| Saline Flush | 15-20 mL at same rate | 15-30 mL | Ensures complete contrast delivery from IV line to circulation |

The acquisition protocol should include a pre-contrast T1 mapping sequence using variable flip angles (typically 2°, 10°, and 20°) to establish baseline T1 values for quantitative analysis. The dynamic series should commence simultaneously with contrast agent injection to capture the first pass of contrast through the tumor vasculature, which is critical for accurate parameter estimation [4] [1] [6].

Data Analysis and Interpretation

DCE-MRI data analysis can be performed using semi-quantitative or quantitative pharmacokinetic modeling approaches:

Semi-quantitative analysis: Calculates parameters directly from the signal intensity-time curve without complex modeling:

- Initial area under the curve (iAUC60/iAUC90): Area under the contrast concentration-time curve during the first 60 or 90 seconds after contrast arrival

- Maximum enhancement (ME): Peak signal enhancement relative to baseline

- Time to peak (TTP): Time from contrast arrival to maximum enhancement

- Slope of uptake: Initial rate of signal increase during contrast arrival

Quantitative pharmacokinetic analysis: Uses mathematical models to estimate physiological parameters:

- Ktrans (volume transfer constant): Represents the transfer rate of contrast agent from blood plasma to extravascular extracellular space (EES), influenced by both blood flow and permeability

- kep (rate constant): Rate constant for contrast agent transfer from EES back to blood plasma

- ve (extravascular extracellular volume fraction): Fractional volume of EES per unit tissue volume

- vp (blood plasma volume fraction): Fractional volume of blood plasma per unit tissue volume

For vatalanib studies, Ktrans and iAUC60 have demonstrated particular utility, showing significant reductions shortly after treatment initiation. The Tofts or extended Tofts model is recommended for quantitative analysis, providing a balance between physiological relevance and practical implementation [4] [1] [2].

Experimental Protocol for Vatalanib DCE-MRI Studies

Study Design and Timing

Optimal timing of DCE-MRI assessments is critical for capturing vatalanib-induced vascular changes while accommodating practical clinical constraints:

Diagram 1: Recommended DCE-MRI Assessment Timeline for Vatalanib Studies

This assessment schedule captures the rapid pharmacodynamic effects of vatalanib (early time points) while also monitoring longer-term vascular changes and their relationship to traditional efficacy endpoints. The day 2 assessment is particularly valuable for establishing proof-of-mechanism, while subsequent time points help determine whether early vascular changes predict later clinical benefit [4] [1].

Image Analysis Workflow

A standardized workflow ensures consistent and reproducible analysis across all patients and time points:

Diagram 2: DCE-MRI Analysis Workflow for Vatalanib Studies

Region of interest (ROI) definition requires particular attention in vatalanib studies. The entire tumor should be segmented while carefully excluding obvious necrotic or cystic regions (which typically show no enhancement), major blood vessels, and artifacts. For heterogeneous tumors, histogram analysis of parametric maps may provide additional insights beyond mean parameter values, capturing the spatial variability of vascular response within the tumor [1] [6].

Technical Considerations and Implementation Challenges

Standardization and Quality Assurance

Implementing a robust quality assurance program is essential for generating reliable, reproducible DCE-MRI data in multi-center trials:

Scanner calibration: Regular phantom testing to verify signal linearity and consistency across platforms, using standardized MRI phantoms with known T1 and T2 relaxation properties.

Contrast administration protocol: Standardize injection technique, contrast concentration, and flush volume across all sites to minimize variability in bolus characteristics.

Sequence harmonization: While complete sequence identity across different scanner platforms may not be feasible, implement harmonized protocols with comparable spatial and temporal resolution, flip angle, and acquisition orientation.

Centralized analysis: Establish a dedicated imaging core laboratory with experienced readers who are blinded to clinical data and treatment assignment to ensure consistent analysis across all studies.

Data transfer and storage: Implement secure, efficient systems for transferring large imaging datasets from clinical sites to the core laboratory, with appropriate backup and archival procedures.

Interpretation Challenges and Limitations